{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid
CAS No.: 832681-49-9
Cat. No.: VC1985057
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832681-49-9 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 2-[4-(cyclopropanecarbonylamino)phenyl]acetic acid |
| Standard InChI | InChI=1S/C12H13NO3/c14-11(15)7-8-1-5-10(6-2-8)13-12(16)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,16)(H,14,15) |
| Standard InChI Key | BVWJWGOECZCPCT-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2=CC=C(C=C2)CC(=O)O |
| Canonical SMILES | C1CC1C(=O)NC2=CC=C(C=C2)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid is a chemical compound with a distinct molecular structure that combines several functional groups. This compound incorporates a cyclopropylcarbonyl group attached to an amino group, which is further linked to a phenyl ring bearing an acetic acid moiety. The structural complexity enables diverse chemical interactions, making it valuable for various applications in chemical and pharmaceutical research.
Basic Identification Parameters
The compound has well-established identification parameters that distinguish it in chemical databases and research applications:
| Parameter | Value |
|---|---|
| CAS Registry Number | 832681-49-9 |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 2-[4-(cyclopropanecarbonylamino)phenyl]acetic acid |
| InChI | InChI=1S/C12H13NO3/c14-11(15)7-8-1-5-10(6-2-8)13-12(16)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,16)(H,14,15) |
| InChIKey | BVWJWGOECZCPCT-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2=CC=C(C=C2)CC(=O)O |
These identification parameters serve as essential reference points for researchers working with this compound, facilitating accurate database searches and experimental design .
Structural Features and Chemical Composition
The structural organization of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid plays a crucial role in determining its physicochemical properties and biological activities. The compound features:
-
A para-substituted phenyl ring serving as the central scaffold
-
An acetic acid moiety (-CH₂COOH) attached to the phenyl ring
-
An amide linkage (-NH-CO-) connecting the phenyl ring to the cyclopropyl group
-
A cyclopropyl ring that provides conformational rigidity
The presence of both a carboxylic acid group and an amide functionality contributes to the compound's amphoteric nature, allowing it to participate in diverse chemical interactions and reaction pathways .
Physical and Chemical Properties
Understanding the physical and chemical properties of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid is essential for its proper handling, storage, and application in research settings.
| Property | Value/Description |
|---|---|
| Physical State | Crystalline solid |
| Color | Light yellow to off-white |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol); Limited solubility in water |
| Storage Recommendation | Store in a cool, dry place; Protect from light and moisture |
Chemical Reactivity
The chemical reactivity of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid is primarily determined by its functional groups:
-
The carboxylic acid group can undergo typical reactions including esterification, amidation, and salt formation
-
The amide linkage exhibits stability under neutral conditions but may hydrolyze under strong acidic or basic conditions
-
The cyclopropyl ring may undergo ring-opening reactions under specific conditions, particularly with strong electrophiles or radical species
These reaction capabilities make the compound versatile for chemical modifications and derivatization in synthetic chemistry applications.
Synthesis and Preparation Methods
Several synthetic approaches can be employed to prepare {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid, with the choice of method typically depending on available starting materials, desired scale, and required purity.
Standard Synthetic Route
A common synthetic pathway involves the reaction of 4-aminophenylacetic acid with cyclopropanecarbonyl chloride under appropriate conditions:
-
Dissolution of 4-aminophenylacetic acid in a basic aqueous solution (typically using sodium hydroxide)
-
Addition of cyclopropanecarbonyl chloride under controlled temperature conditions (0-5°C)
-
Maintenance of basic pH during the reaction to prevent protonation of the amino group
-
Acidification to precipitate the product following reaction completion
-
Purification through recrystallization or column chromatography
Alternative Synthetic Approaches
Alternative synthetic routes may employ different starting materials or reaction conditions:
-
Amidation of 4-nitrophenylacetic acid with cyclopropanecarbonyl chloride followed by reduction of the nitro group
-
Direct coupling of cyclopropanecarboxylic acid with 4-aminophenylacetic acid using coupling reagents such as HATU or EDC/HOBt
-
Stepwise construction of the phenylacetic acid moiety after installation of the cyclopropylcarbonyl group
Each approach offers distinct advantages in terms of yield, purity, or scalability depending on specific research requirements .
Biological Activities and Pharmacological Properties
{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid and its derivatives exhibit several biological activities that make them promising candidates for pharmaceutical applications.
Anti-inflammatory Properties
This compound belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and demonstrates potential in modulating inflammatory pathways. The anti-inflammatory mechanism appears to involve:
-
Inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2
-
Reduction in prostaglandin synthesis, which are key mediators of inflammation
-
Modulation of inflammatory cytokine production
These properties position the compound as a potential therapeutic agent for various inflammatory conditions, including rheumatoid arthritis and other inflammatory disorders .
Pharmacokinetic Profile
Studies on related compounds suggest that {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid likely undergoes significant metabolism following administration. Metabolism studies of the closely related p-(cyclopropylcarbonyl)phenylacetic acid in various animal models have revealed:
-
Extensive urinary excretion (72-88% of administered dose) within 24 hours
-
Species-dependent plasma half-life variations
-
Multiple metabolic pathways involving phase I and phase II transformations
These pharmacokinetic characteristics impact the compound's bioavailability and duration of action, which are important considerations for potential therapeutic applications .
Comparison with Structurally Related Compounds
Examining the similarities and differences between {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid and related compounds provides insights into structure-activity relationships and potential optimization strategies.
Comparison with 4-Aminophenylacetic Acid
4-Aminophenylacetic acid (CAS: 1197-55-3) represents a key precursor in the synthesis of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid and exhibits its own distinctive properties:
| Property | 4-Aminophenylacetic Acid | {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic Acid |
|---|---|---|
| Molecular Formula | C₈H₉NO₂ | C₁₂H₁₃NO₃ |
| Molecular Weight | 151.16 g/mol | 219.24 g/mol |
| Solubility | Very soluble in water; Soluble in alcohols and alkalis | Limited water solubility; Soluble in polar organic solvents |
| Applications | Peptide transporter inhibitor; Precursor in pharmaceutical synthesis | NSAID candidate; Pharmaceutical intermediate |
| Biological Activity | Tuberculostatic activity; Fibrinolysis inhibitor | Anti-inflammatory activity; COX enzyme inhibition |
Analytical Methods and Characterization
Accurate identification and characterization of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid require sophisticated analytical techniques that provide detailed structural and purity information.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation:
-
¹H NMR reveals characteristic signals for:
-
Cyclopropyl protons (multiplet at δ 0.8-1.5 ppm)
-
Methylene protons of the acetic acid moiety (singlet at δ 3.5-3.8 ppm)
-
Aromatic protons (multiplet at δ 7.0-7.5 ppm)
-
Amide NH proton (broad singlet at δ 8.5-9.5 ppm)
-
Carboxylic acid proton (broad singlet at δ 10-13 ppm, often exchangeable)
-
-
¹³C NMR provides additional confirmation with distinctive signals for:
-
Cyclopropyl carbon atoms (δ 7-10 ppm)
-
Carbonyl carbons (δ 170-175 ppm)
-
Aromatic carbons (δ 120-140 ppm)
-
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) serves as the preferred method for purity assessment and quantification:
-
Typical conditions include:
-
C18 reversed-phase column
-
Mobile phase consisting of acetonitrile/water with 0.1% trifluoroacetic acid
-
UV detection at 254 nm
-
Gradient elution for optimal separation from potential impurities
-
-
Mass spectrometry coupling (LC-MS) provides additional confirmation through:
-
Molecular ion detection [M+H]⁺ at m/z 220
-
Characteristic fragmentation patterns, including loss of the cyclopropyl group or cleavage of the amide bond
-
These analytical approaches ensure the identity, purity, and structural integrity of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid for research applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume